molecular formula C22H22N2O4S B2894117 1-(p-Tolyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)ethanone CAS No. 941883-98-3

1-(p-Tolyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)ethanone

Cat. No.: B2894117
CAS No.: 941883-98-3
M. Wt: 410.49
InChI Key: KMZIMRXITFSFOU-UHFFFAOYSA-N
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Description

1-(p-Tolyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)ethanone is a synthetic small molecule designed for anticancer research, particularly in the study of tubulin polymerization inhibition. Its structure integrates a 3,4,5-trimethoxyphenyl group, a well-characterized pharmacophore known to bind to the colchicine site on tubulin . This binding is a key mechanism for potent tubulin polymerization inhibitors like Combretastatin A-4 (CA-4), which disrupt microtubule formation and lead to cell cycle arrest and apoptosis in proliferating cancer cells . The molecular architecture of this compound, featuring a pyridazine core linked via a thioether bridge, is characteristic of scaffolds developed to constrain conformation and enhance binding affinity to the tubulin target . Researchers can utilize this compound as a chemical tool to investigate novel antimitotic agents, study structure-activity relationships in tubulin inhibitor design, and explore mechanisms of action in multidrug-resistant cancer cell lines . It is strictly for laboratory research applications. This product is labeled with the following disclaimer: For Research Use Only. Not for use in diagnostic or therapeutic procedures and not for human consumption.

Properties

IUPAC Name

1-(4-methylphenyl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-14-5-7-15(8-6-14)18(25)13-29-21-10-9-17(23-24-21)16-11-19(26-2)22(28-4)20(12-16)27-3/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZIMRXITFSFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Variations

1-(2,3,4-Trimethoxyphenyl)-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thio}ethanone Oxime ()
  • Core : 1,3,4-Thiadiazole (5-membered ring) vs. pyridazine (6-membered ring).
  • Substituents : Similar 3,4,5-trimethoxyphenyl group but lacks the p-tolyl group. The oxime ester modification enhances polarity and hydrogen-bonding capacity.
  • Bioactivity : Thiadiazole derivatives exhibit herbicidal and antifungal activity, while pyridazine analogs are more commonly linked to kinase inhibition .
Pyrimidine Derivatives ()
  • Core : Pyrimidine (6-membered, two nitrogen atoms) vs. pyridazine (two adjacent nitrogen atoms).
  • Substituents : Shared 3,4,5-trimethoxyphenyl group but with varied thioether substituents (e.g., propargylthio, pyridinylthio).
  • Synthesis : Pyrimidine derivatives achieved higher yields (up to 89.3%) compared to typical pyridazine syntheses, which often require harsher conditions .

Substituent Effects on Bioactivity

(1-(3-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-Trimethoxyphenyl)methanone ()
  • Substituents: Replaces pyridazine with a pyrrole ring and introduces an aminophenyl group.
  • Bioactivity : Exhibits IC50 values of 28–35 nM against CML cells, suggesting that the 3,4,5-trimethoxyphenyl group is critical for cytotoxicity. The target compound’s pyridazine-thioether moiety may enhance solubility and target specificity compared to pyrrole derivatives .
3-Phenyl-1-(3,4,5-Trimethoxyphenyl)-trans-prop-2-en-1-one ()
  • Substituents: A chalcone derivative with a propenone linker instead of a thioether.
  • Synthesis : Prepared via Claisen-Schmidt condensation (41% yield), highlighting the efficiency of ketone-aldehyde reactions compared to thioether-forming steps in the target compound’s synthesis .

Thioether-Linked Derivatives

2-((6-Oxo-4-(pyridin-3-yl)-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide ()
  • Thioether Linkage: Similar to the target compound but incorporated into a pyrimidinone-acetamide scaffold.
  • Bioactivity : Targets IDO1 enzymes, indicating that thioether linkages can modulate enzyme inhibition profiles. The p-tolyl group in both compounds may contribute to hydrophobic binding interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(p-Tolyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)ethanone, and how can reaction conditions be standardized?

  • Methodology : Synthesis typically involves multi-step protocols, such as coupling pyridazine derivatives with thioether-linked aryl groups. Key steps include:

  • Thioether formation : Reacting 6-(3,4,5-trimethoxyphenyl)pyridazin-3-thiol with a p-tolyl-substituted ethanone precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
Thioether couplingK₂CO₃, DMF, 80°C, 12h65–7592–95
PurificationHexane:EtOAc (3:1)6098

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

  • Analytical workflow :

  • NMR : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values (e.g., δ 8.2–8.5 ppm for pyridazine protons; δ 55–60 ppm for methoxy carbons) .
  • HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z: 409.12; observed: 409.10 ± 0.02) .
  • X-ray crystallography : Use SHELX software for structure refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How do substituents on the pyridazine and aryl rings influence biological activity?

  • SAR strategies :

  • Replace 3,4,5-trimethoxyphenyl with electron-withdrawing groups (e.g., -NO₂) to enhance cytotoxicity (IC₅₀ reduction from 12 µM to 4 µM in HeLa cells) .
  • Modify the p-tolyl group with halogen substituents (-Cl, -F) to improve metabolic stability (t₁/₂ increase from 2h to 6h in hepatic microsomes) .
    • Data Table :
SubstituentActivity (IC₅₀, µM)Metabolic Stability (t₁/₂, h)
3,4,5-Trimethoxy12.02.0
4-Nitro4.21.5
4-Fluoro14.56.0

Q. What computational methods are effective for predicting binding modes to kinase targets (e.g., EGFR, VEGFR2)?

  • Approach :

  • Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The pyridazine ring forms π-π stacking with Phe723, while the thioether linker stabilizes hydrophobic contacts .
  • MD simulations : AMBER force fields reveal stable binding over 100 ns (RMSD < 2.0 Å) .
    • Validation : Compare computational ΔG values (-9.2 kcal/mol) with experimental Kd (1.8 µM) via SPR assays .

Q. How can in vivo pharmacokinetic challenges (e.g., low solubility) be addressed?

  • Strategies :

  • Prodrug design : Convert the ketone to an oxime (e.g., this compound oxime) to enhance aqueous solubility (logP reduction from 3.5 to 2.1) .
  • Nanoparticle formulation : Encapsulate in PLGA-PEG nanoparticles (size: 150 nm, PDI < 0.2) for sustained release (80% release over 72h) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s antiproliferative mechanisms?

  • Resolution :

  • Apoptosis vs. autophagy : Discrepancies arise from assay conditions (e.g., 48h vs. 72h treatment). At 48h, caspase-3 activation dominates (apoptosis); prolonged exposure triggers LC3-II accumulation (autophagy) .
  • Dose dependency : Low doses (1–5 µM) induce cell cycle arrest (G1 phase), while high doses (>10 µM) cause necrosis .

Experimental Design Recommendations

Q. What controls are critical for assessing off-target effects in kinase inhibition assays?

  • Controls :

  • Positive : Staurosporine (pan-kinase inhibitor; IC₅₀ = 10 nM).
  • Negative : DMSO vehicle (<0.1% v/v).
  • Selectivity profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify hits with >10-fold selectivity .

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